3-[4-Hydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl]-1-(4-hydroxyphenyl)-2-propen-1-one
Description
3-[4-Hydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl]-1-(4-hydroxyphenyl)-2-propen-1-one is a chalcone derivative characterized by a central α,β-unsaturated ketone system linking two aromatic rings. The A-ring contains a 4-hydroxyl group, a 2-methoxy substituent, and a 2-methylbut-3-en-2-yl (prenyl) group at position 5, while the B-ring is a 4-hydroxyphenyl moiety. This compound’s structural complexity arises from the prenyl group, which enhances lipophilicity and may influence bioactivity, particularly in interactions with hydrophobic biological targets . Chalcones like this are often synthesized via Claisen-Schmidt condensation, with modifications such as prenylation introduced in subsequent steps .
Properties
IUPAC Name |
3-[4-hydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-5-21(2,3)17-12-15(20(25-4)13-19(17)24)8-11-18(23)14-6-9-16(22)10-7-14/h5-13,22,24H,1H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZSKMJFUPEHHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=C(C=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Natural Extraction from Glycyrrhiza Species
Licochalcone A is traditionally isolated from the roots of Glycyrrhiza glabra (licorice) and related species. The extraction process typically involves maceration of dried root powder in polar organic solvents. A standardized protocol reported by Cui et al. (2008) achieved a yield of 3.2% using acetone as the extraction solvent.
Solvent Extraction and Chromatographic Purification
The crude extract is subjected to sequential chromatographic separations. Silica gel column chromatography with chloroform/methanol gradients elutes licochalcone A fractions, followed by preparative thin-layer chromatography (PTLC) for final purification. While this method preserves the native stereochemistry, it is limited by low throughput and variability in plant source quality.
Synthetic Routes
Modern synthetic strategies address the structural complexity of licochalcone A through retrosynthetic analysis, focusing on constructing the α,β-unsaturated ketone backbone and introducing the prenyl substituent.
Claisen-Schmidt Condensation
The Claisen-Schmidt reaction forms the core chalcone structure via aldol condensation between a benzaldehyde derivative and an acetophenone derivative. Kim et al. (2010) demonstrated this approach using 2-methoxy-4-prenyloxybenzaldehyde and 4-hydroxyphenylacetone.
Reaction Conditions and Optimization
- Catalyst : 10% NaOH in ethanol/water (4:1 v/v)
- Temperature : 80°C, 12 hours
- Yield : 58–62% after recrystallization
Key challenges include regioselective formation of the (E)-isomer and suppression of side reactions from the acid-sensitive prenyl group.
Rearrangement
The prenyloxy group is introduced via a-sigmatropic (Claisen) rearrangement of an aryl prenyl ether intermediate. A breakthrough method by Lee et al. (2024) achieved 89% conversion efficiency using microwave-assisted heating at 160°C for 15 minutes.
Water-Accelerated Rearrangement
KR101132870B1 patent data shows that adding 20% water to the reaction medium enhances rearrangement kinetics, reducing reaction time from 24 hours to 6 hours while maintaining 82% yield.
Hybrid Synthetic-Extractive Approaches
Recent work combines synthetic intermediates with natural precursors. For example, 1-(1-alkyl-1H-imidazol-2-yl)ethenones synthesized via Grignard reactions (Mg, THF, 0°C) are condensed with natural 4-hydroxybenzaldehydes to yield licochalcone A analogs.
Analytical Comparison of Methods
Table 1 summarizes key performance metrics across preparation methods:
Chemical Reactions Analysis
Types of Reactions
Licochalcone A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reduction of licochalcone A can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving licochalcone A often use halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions include various derivatives of licochalcone A, such as hydroxylated, halogenated, and reduced forms .
Scientific Research Applications
Licochalcone A has a wide range of scientific research applications:
Mechanism of Action
Licochalcone A exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
(2Z)-1-[2-Hydroxy-4-methoxy-5-(3-methyl-2-buten-1-yl)phenyl]-3-(4-hydroxyphenyl)-2-propen-1-one ()
- Key Differences : The A-ring substituents are 2-hydroxy, 4-methoxy, and a 3-methyl-2-buten-1-yl group (linear prenyl) at position 3. The Z-configuration of the α,β-unsaturated ketone may reduce planarity compared to E-isomers, impacting UV absorption and biological activity .
- Molecular Weight : 338.4 g/mol (C21H22O4).
- Lipophilicity: Predicted logP ≈ 4.2 (higher than non-prenylated chalcones due to the prenyl group) .
(2E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one ()
- Key Differences: Lacks the prenyl group and has a 4-methoxy B-ring instead of 4-hydroxy.
1-(4-Hydroxyphenyl)-3-(3-substituted-phenyl)prop-2-en-1-one Derivatives ()
- Key Differences : A library of compounds with varying substituents (e.g., methoxy, halogen, trifluoromethyl) on the B-ring. For example, brominated analogues (e.g., 3-(5-Bromo-2-methoxyphenyl)-1-(4-hydroxyphenyl)-2-propen-1-one, ) exhibit increased molecular weight (333.18 g/mol) and altered electronic properties, enhancing binding to electron-deficient targets .
Functional Group Modifications
Prenylation Effects
- Target Compound vs. Non-Prenylated Analogues: The 2-methylbut-3-en-2-yl group increases steric bulk and logP (≈4.5 vs.
- Double Prenylation : describes a chalcone with two prenyl groups (C27H30O4), resulting in a logP > 5.0, which may enhance bioavailability in lipid-rich environments but complicate synthetic purification .
Halogenation
- Brominated Chalcone () : The bromine atom at position 5 on the A-ring (C16H13BrO3) adds electron-withdrawing effects, polarizing the ketone system and increasing reactivity in nucleophilic environments. Molecular weight (333.18 g/mol) and melting point (predicted >200°C) are higher than the target compound .
Table 1: Comparative Analysis of Key Parameters
*logP values estimated using fragment-based methods.
Solubility and Stability
- The target compound’s prenyl group reduces water solubility (<0.1 mg/mL predicted) compared to non-prenylated chalcones (e.g., 0.5 mg/mL for ). However, the 4-hydroxyl groups may facilitate salt formation, improving solubility under basic conditions .
- Brominated derivatives () show lower thermal stability due to the Br–O bond’s susceptibility to cleavage at high temperatures .
Biological Activity
3-[4-Hydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl]-1-(4-hydroxyphenyl)-2-propen-1-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. Chalcones are known for their role in various therapeutic applications, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, supported by research findings and data tables.
- Molecular Formula: C21H22O4
- Molecular Weight: 338.403 g/mol
- CAS Number: 58749-22-7
Chalcones exert their biological effects through several mechanisms:
- Cell Cycle Arrest : Research indicates that chalcones can induce cell cycle arrest in various cancer cell lines. For instance, studies have shown that they can block the G1 and G2/M phases by downregulating cyclins and CDKs, which are crucial for cell cycle progression .
- Induction of Apoptosis : Chalcones have been reported to enhance the expression of pro-apoptotic proteins such as Bax while reducing anti-apoptotic proteins like Bcl-2. This modulation leads to increased apoptosis in cancer cells through the activation of caspases .
- Antioxidant Activity : The antioxidant properties of chalcones contribute to their protective effects against oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
Antimicrobial Activity
Chalcones exhibit significant antimicrobial properties. A study highlighted that certain chalcone derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and KPC (Klebsiella pneumoniae carbapenemase) .
Table 1: Antimicrobial Activity of Chalcone Derivatives
| Chalcone Derivative | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|---|
| (E)-3-(4-Methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | S. aureus | 0.5 μg/mL | Strong |
| (E)-1-(2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one | E. coli | 2 μg/mL | Moderate |
| (E)-3-(furan-2-yl)-1-(2-hydroxy-3,4-dimethoxyphenyl)prop 2-en-1-one | K. pneumoniae | 18 mm zone of inhibition | Strong |
Anti-inflammatory Activity
Chalcones can inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This property makes them potential candidates for treating chronic inflammatory diseases .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of chalcones through various mechanisms:
- Inducing apoptosis in cancer cells.
- Inhibiting metastasis by affecting cell adhesion molecules.
For example, specific chalcone derivatives have shown efficacy against breast cancer cell lines by inducing apoptosis and inhibiting tumor growth in animal models .
Case Studies
Several case studies have evaluated the therapeutic potential of chalcone derivatives:
- Breast Cancer : In a study involving breast cancer cell lines, a specific chalcone derivative was found to induce significant apoptosis through caspase activation and cell cycle arrest at the G2/M phase .
- Bacterial Infections : A clinical evaluation of a synthetic chalcone derivative revealed its ability to enhance the efficacy of conventional antibiotics against resistant bacterial strains, demonstrating its potential as an adjuvant therapy in infectious diseases .
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 60–80°C during condensation to enhance yield while minimizing side reactions.
- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) for regioselective etherification.
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates.
(Advanced) How can contradictions in spectroscopic data (e.g., NMR vs. XRD) during structural elucidation be resolved?
Methodological Answer:
Discrepancies often arise from dynamic stereochemistry or polymorphism . To resolve these:
Cross-Validation :
- Compare experimental ¹³C NMR chemical shifts with DFT-calculated values (e.g., using Gaussian 09 with B3LYP/6-31G* basis set).
- Perform single-crystal X-ray diffraction to confirm spatial arrangement of substituents (e.g., methoxy and prenyl groups) .
Dynamic Effects : Use variable-temperature NMR to detect conformational changes (e.g., hindered rotation of the propenone moiety).
Q. Example Data Conflict :
- NMR : Aromatic protons at δ 6.8–7.2 ppm may suggest planar geometry.
- XRD : Non-planar packing due to steric hindrance from the 2-methylbut-3-en-2-yl group.
Resolution : Confirm via NOESY to observe through-space interactions between substituents .
(Basic) What are the critical stability considerations for this compound under laboratory conditions?
Methodological Answer:
Key factors affecting stability:
Light Sensitivity : The conjugated enone system is prone to photodegradation. Store in amber glassware under inert gas (N₂/Ar) .
Moisture : Hydroxyl groups may undergo hydrolysis. Use anhydrous solvents (e.g., dried DCM) and molecular sieves during reactions.
Temperature : Decomposition observed >150°C. Store at 2–8°C for long-term stability .
Q. Stability Testing Protocol :
- Accelerated Degradation : Expose to UV light (254 nm) and monitor via HPLC (C18 column, 70:30 MeOH/H₂O, λ = 280 nm) for degradation products .
(Advanced) What strategies are effective in elucidating structure-activity relationships (SAR) for its biological activity?
Methodological Answer:
Functional Group Modifications :
- Synthesize analogs with methoxy → ethoxy substitutions or prenyl chain truncation to assess impact on bioactivity (e.g., antioxidant or antimicrobial assays) .
Computational Modeling :
- Perform molecular docking (AutoDock Vina) against target proteins (e.g., COX-2 or CYP450) to identify key binding interactions.
Comparative Bioassays :
Q. Example SAR Finding :
- The 4-hydroxyphenyl group is critical for hydrogen bonding with enzyme active sites, while the prenyl moiety enhances lipophilicity and membrane permeability .
(Basic) Which analytical techniques are recommended for assessing purity and identifying impurities?
Methodological Answer:
HPLC-DAD :
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase: 65:35 methanol/sodium acetate buffer (pH 4.6).
- Detection: UV at 254 nm for chalcone backbone .
LC-MS :
- ESI+ mode to detect impurities at trace levels (e.g., demethylated byproducts, m/z = [M+H]+ 355.1) .
TLC :
- Silica gel GF₂₅₄, toluene/acetone (7:3) to monitor reaction progress.
Q. Impurity Profiling :
- Use spiking experiments with synthesized impurity standards (e.g., 3-[4-methoxy-...] derivatives) for identification .
(Advanced) How can conflicting reports on biological activity (e.g., antioxidant vs. pro-oxidant effects) be reconciled?
Methodological Answer:
Contradictions often stem from assay conditions or cellular context . To address:
Redox Environment :
- Test in both normoxic and hypoxic conditions (e.g., HepG2 cells under 1% O₂) to assess ROS modulation.
Dose-Dependent Studies :
- Evaluate at 1–100 µM concentrations. Pro-oxidant effects may dominate at higher doses due to Fenton-like reactions .
Mechanistic Probes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
